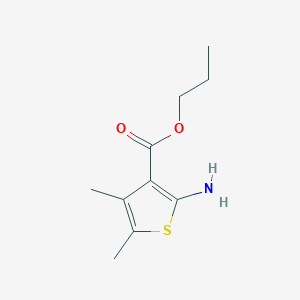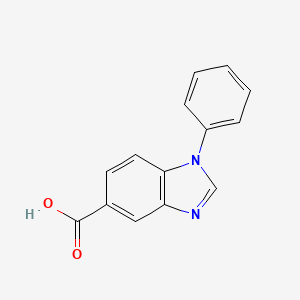
1-Phenyl-1H-benzoimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-benzoimidazole-5-carboxylic acid is a benzimidazole derivative . It has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acid under harsh dehydrating reaction conditions . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H10N2O2 . The InChI code for this compound is 1S/C14H10N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H, (H,17,18) .
Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . It can also serve as a ligand in coordination chemistry .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 238.25 . It is a solid compound .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
1-Phenyl-1H-benzoimidazole-5-carboxylic acid derivatives demonstrate significant effectiveness against various microorganisms, including gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeuroginosa), and fungi (e.g., Candida albicans, Aspergillus niger) (El-Meguid, 2014).
Antihypertensive Activity
Derivatives of this compound have been synthesized and demonstrated potent antihypertensive effects. These compounds were effective in reducing blood pressure in hypertensive models (Sharma, Kohli, & Sharma, 2010).
Self-Assembly and Host Molecule Properties
Research indicates that certain derivatives of this compound can act as preorganized host molecules for water, demonstrating unique self-assembly properties through non-covalent interactions (Srivastava, Singh, Tewari, Puerta, & Valerga, 2012).
Application in Organic Light-Emitting Diodes (OLEDs)
Benzoimidazole derivatives, including those related to this compound, have been utilized in the development of blue phosphorescent OLEDs. These materials show promising electron-accepting properties and are effective in exciplex forming co-hosts for OLED applications (Hu et al., 2017).
Photostabilizing Properties in Dyes
Certain benzoimidazole derivatives exhibit enhanced photostability and induced fluorescence properties. These attributes make them suitable for applications in dyeing processes, especially for polyester and nylon fabrics (Jadhav, Shinde, & Sekar, 2018).
Catalysis and Polymerization
These compounds are also explored in catalytic activities and polymerization processes. For instance, they have been used in the polymerization of methyl acrylate, demonstrating controlled polymerization under specific conditions (Zhou, Zhu, Cheng, & Zhu, 2007).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzimidazole compounds have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral effects .
Safety and Hazards
Direcciones Futuras
Benzimidazole compounds have shown promising therapeutic potential and are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses . Therefore, future research could focus on designing and developing potential anti-inflammatory drugs to target inflammation-promoting enzymes .
Análisis Bioquímico
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the benzimidazole derivative and the biomolecules it interacts with.
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
1-phenylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVKJLNIUBHSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2421630.png)
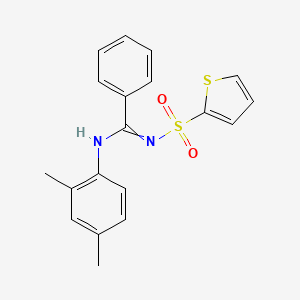
![2-[4-(4-Fluorophenyl)pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)

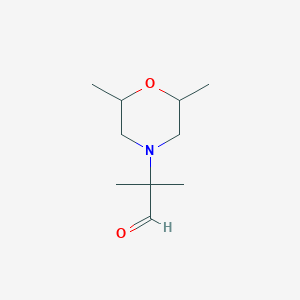
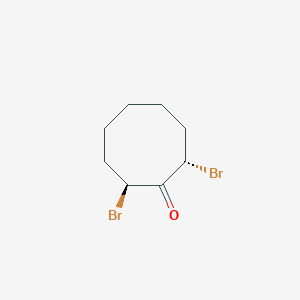

![2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421642.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)

![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)
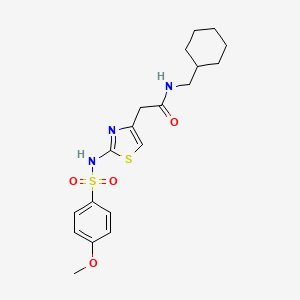
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride](/img/structure/B2421649.png)
